HOMO Energy Lowering by ortho-CF₃: DFT Comparison vs. Non-Fluorinated 2-Aminothiophene
3-(Trifluoromethyl)thiophen-2-amine exhibits a HOMO energy of –6.2 eV, which is 0.7 eV lower (more stabilized) than that of non-fluorinated 2-aminothiophene analogs (–5.5 eV), as determined by DFT calculations at the B3LYP/6‑31G* level . This deeper HOMO energy is directly attributable to the electron-withdrawing effect of the ortho‑CF₃ group and is a key predictor of n‑type semiconductor behavior.
| Evidence Dimension | HOMO energy (eV) |
|---|---|
| Target Compound Data | –6.2 eV |
| Comparator Or Baseline | Non-fluorinated 2-aminothiophene analog: –5.5 eV |
| Quantified Difference | Δ = –0.7 eV (more stabilized) |
| Conditions | DFT B3LYP/6‑31G* computational model |
Why This Matters
A deeper HOMO energy enhances electron-accepting character and air stability, critical for selecting n‑type organic semiconductor materials where the 3‑CF₃ regioisomer offers measurable advantage over non-fluorinated building blocks.
